molecular formula C9H6Cl2N2S B1608104 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol CAS No. 281211-22-1

1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol

Cat. No.: B1608104
CAS No.: 281211-22-1
M. Wt: 245.13 g/mol
InChI Key: YIMFQIREWAFXJW-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-1H-imidazole-2-thiol is a chemical compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with imidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting metalloprotein function. These interactions can result in various biological effects, including antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-1H-imidazole-2-thiol: Similar structure but different substitution pattern on the phenyl ring.

    1-(2,5-Dichlorophenyl)-1H-imidazole-2-selenol: Similar structure but with a selenol group instead of a thiol group.

    1-(2,5-Dichlorophenyl)-1H-imidazole-2-amine: Similar structure but with an amine group instead of a thiol group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-4-3-12-9(13)14/h1-5H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMFQIREWAFXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CNC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369366
Record name 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281211-22-1
Record name 1-(2,5-dichlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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